1-Bromo-2-(octyloxy)cyclopentane

Beschreibung

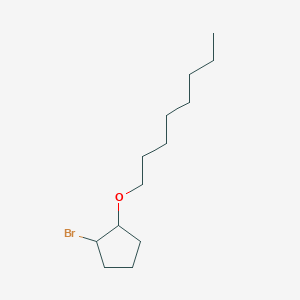

1-Bromo-2-(octyloxy)cyclopentane (C₁₃H₂₅BrO) is a brominated cyclopentane derivative featuring an octyloxy substituent at the 2-position and a bromine atom at the 1-position of the cyclopentane ring. This compound belongs to the class of alkyloxy-substituted cycloalkanes, where the octyloxy group introduces significant hydrophobicity, while the bromine atom enhances electrophilicity, making it a versatile intermediate in organic synthesis. Its applications span pharmaceutical precursors, liquid crystals, and specialty polymers .

Eigenschaften

Molekularformel |

C13H25BrO |

|---|---|

Molekulargewicht |

277.24 g/mol |

IUPAC-Name |

1-bromo-2-octoxycyclopentane |

InChI |

InChI=1S/C13H25BrO/c1-2-3-4-5-6-7-11-15-13-10-8-9-12(13)14/h12-13H,2-11H2,1H3 |

InChI-Schlüssel |

IEFQHBGZFNNNKN-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCOC1CCCC1Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Bromo-2-(octyloxy)cyclopentane can be synthesized through several methods. One common approach involves the bromination of 2-(octyloxy)cyclopentane. This reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions to ensure selective substitution at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

1-Bromo-2-(octyloxy)cyclopentane undergoes various chemical reactions, including:

Nucleophilic Substitution (SN1 and SN2): The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-), leading to the formation of different substituted cyclopentane derivatives.

Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Oxidation and Reduction: The octyloxy group can be oxidized or reduced under specific conditions, altering the compound’s properties and reactivity.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with hydroxide ions would yield 2-(octyloxy)cyclopentanol, while elimination reactions would produce cyclopentene derivatives.

Wissenschaftliche Forschungsanwendungen

1-Bromo-2-(octyloxy)cyclopentane has several applications in scientific research:

Biology: The compound can be used in studies involving the modification of biological molecules, such as proteins and nucleic acids, to understand their structure and function.

Medicine: Research into potential therapeutic applications, including the development of new drugs with improved efficacy and reduced side effects.

Wirkmechanismus

The mechanism of action of 1-Bromo-2-(octyloxy)cyclopentane involves its reactivity as a brominated compound. The bromine atom can participate in various chemical reactions, such as nucleophilic substitution and elimination, leading to the formation of different products. The octyloxy group can also influence the compound’s reactivity and interactions with other molecules .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects: Bromine vs. Fluorine

- 1-Bromo-2-Fluorocyclopentane (C₅H₈BrF): Replacing the octyloxy group with fluorine significantly alters reactivity. Fluorine’s electronegativity increases the compound’s polarity, enhancing its solubility in polar solvents. However, the absence of a long alkyl chain reduces its utility in lipid-based systems compared to 1-Bromo-2-(octyloxy)cyclopentane .

- 1-(Bromomethyl)-1-(hexyloxy)cyclopentane (C₁₂H₂₃BrO): Shortening the alkyl chain from octyloxy to hexyloxy reduces molecular weight (263.22 g/mol vs. 297.24 g/mol) and slightly lowers hydrophobicity, impacting partition coefficients in drug delivery systems .

| Compound | Molecular Weight (g/mol) | Substituents | Key Properties |

|---|---|---|---|

| This compound | 297.24 | -Br, -O(C₈H₁₇) | High hydrophobicity, electrophilic |

| 1-Bromo-2-Fluorocyclopentane | 177.02 | -Br, -F | Polar, reactive toward nucleophiles |

| 1-(Bromomethyl)-1-(hexyloxy)cyclopentane | 263.22 | -Br, -O(C₆H₁₃), -CH₂Br | Moderate hydrophobicity, bifunctional |

Reactivity in Catalytic Systems

Cyclopentane derivatives generally exhibit lower reactivity in oxidation reactions compared to larger cycloalkanes. For example, molybdenum-catalyzed oxidation of cyclopentane yields only 2.9% ketone and 0.8% alcohol, whereas cyclooctane produces 29.6% ketone under identical conditions . The steric hindrance from the octyloxy group in this compound may further reduce its participation in such reactions compared to unsubstituted cyclopentane.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.